![molecular formula C19H26N4O3 B2608819 N1-(2-(diethylamino)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898462-05-0](/img/structure/B2608819.png)

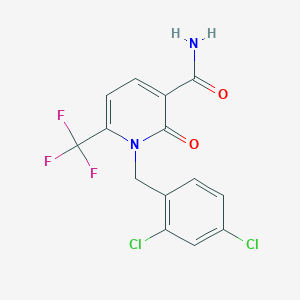

N1-(2-(diethylamino)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the 4-amino-N-[2(diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods can provide detailed information about the structure and bonding of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using computational methods such as density functional theory (DFT). The ground state electronic characteristics of the complex configurations can be computed using DFT approach, using B3LYP level 6-311 G (d,p) basis sets .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various methods. For instance, the ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity and DNA-Gyrase Inhibition

Quinoline derivatives have been synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition. A quantitative structure-activity relationship (QSAR) study of these compounds revealed that antibacterial potency is strongly dependent on the substituent's characteristics, including STERIMOL length, width, level of unsaturation, and the presence of heteroatoms in the N1 group. Some compounds demonstrated outstanding broad-spectrum activity both in vitro and in vivo, suggesting their potential as new antibacterial agents (Domagala et al., 1988).

Metal Ion Coordination and Sensor Development

Synthesis of compounds containing nitrogen atoms capable of forming coordinate bonds with metal ions such as Mn(II) and Fe(II) has been reported. These compounds are useful for targeted delivery of nitric oxide (NO) to biological sites, such as tumors, where NO is released upon irradiation with long-wavelength light. This highlights the role of quinoline derivatives in developing novel therapeutic and diagnostic agents (Yang et al., 2017).

Monitoring Metal Ions in Biological Systems

A novel "off–on fluorescence type" chemosensor based on quinoline has been developed for Zn2+ detection. This sensor demonstrated remarkable fluorescence enhancement in the presence of Zn2+, with the potential for practical application in monitoring Zn2+ concentrations in biological and aqueous samples, underscoring the adaptability of quinoline derivatives in bioanalytical chemistry (Park et al., 2015).

Polymorphism and Pharmacological Properties

Studies on the polymorphic modifications of pyrroloquinoline derivatives have shown that these compounds possess strong diuretic properties, offering new avenues for hypertension treatment. The identification of different polymorphic forms and their crystal packing insights could significantly impact the development of more effective and stable pharmaceuticals (Shishkina et al., 2018).

Eigenschaften

IUPAC Name |

N-[2-(diethylamino)ethyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3/c1-3-22(4-2)10-8-20-18(25)19(26)21-15-11-13-5-6-16(24)23-9-7-14(12-15)17(13)23/h11-12H,3-10H2,1-2H3,(H,20,25)(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZMEIWLFWYIDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(diethylamino)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2608736.png)

![N-(2,5-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2608739.png)

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl benzoate](/img/no-structure.png)

![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2608743.png)

![2-(5-chlorothiophen-2-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2608745.png)

![3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one](/img/structure/B2608753.png)